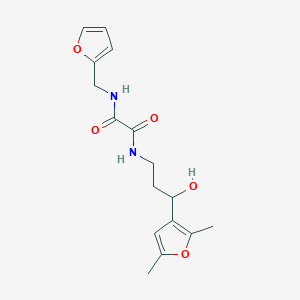

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

Description

N1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbisamide) backbone. Its structure features two distinct substituents:

- N1-substituent: A 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group, combining a dimethylfuran ring with a hydroxypropyl chain.

- N2-substituent: A furan-2-ylmethyl group, providing a second furan moiety.

The hydroxypropyl and furan groups may influence solubility, metabolic stability, and binding affinity compared to structurally related compounds.

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-10-8-13(11(2)23-10)14(19)5-6-17-15(20)16(21)18-9-12-4-3-7-22-12/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,17,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJZAWAWGYBGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

N1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide features a central oxalamide core (NH–C(O)–C(O)–NH) bridged between two distinct amine-containing moieties:

- N1-substituent : 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl group, introducing a chiral secondary alcohol and a substituted furan ring.

- N2-substituent : Furan-2-ylmethyl group, a planar heteroaromatic system.

Key challenges include:

- Diastereoselectivity : The 3-hydroxypropyl group introduces a stereocenter requiring controlled formation during synthesis.

- Chemoselective Coupling : Avoiding symmetrical byproducts (e.g., bis-furan or bis-hydroxypropyl derivatives) during oxalamide formation.

- Functional Group Stability : Sensitivity of furan rings to acidic/basic conditions and the hydroxyl group’s propensity for elimination.

Retrosynthetic Strategies

Disconnection at the Oxalamide Bond

The oxalamide core can be formed via coupling of oxalic acid derivatives with two distinct amines:

- Amine 1 : 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropylamine

- Amine 2 : Furan-2-ylmethylamine

This approach aligns with ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) methods reported for oxalamide synthesis.

Modular Synthesis of Amine Precursors

Synthesis of 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropylamine

A plausible route involves:

- Aldol Addition : Reaction of 2,5-dimethylfuran-3-carbaldehyde with nitromethane under basic conditions to form β-nitro alcohol intermediates.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine while preserving the furan ring.

Synthesis of Furan-2-ylmethylamine

Available commercially or via reductive amination of furfural using methods such as the Leuckart reaction.

Synthetic Methodologies

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapting the protocol from Zou et al., the reaction employs a Ru-MACHO catalyst (RuHCl(CO)(PPh₃)₃) with tBuOK as base in toluene at 135°C:

Procedure :

- Charge a Schlenk tube with Ru catalyst (0.5 mol%), tBuOK (2 mol%), and anhydrous toluene.

- Add 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine (1.0 equiv) and furan-2-ylmethylamine (1.0 equiv).

- Heat at 135°C for 24 h under argon.

- Isolate product via filtration or column chromatography.

Key Advantages :

- Atom-economic, avoiding pre-activated oxalic acid derivatives.

- High functional group tolerance due to mild conditions.

Limitations :

Stepwise Oxalyl Chloride Coupling

A traditional two-step approach:

- Formation of Mono-Acyl Chloride Intermediate :

- Coupling with Furan-2-ylmethylamine :

Workup :

- Partition between ethyl acetate and aqueous NaHSO₃ to remove residual chlorides.

- Dry over Na₂SO₄ and concentrate in vacuo.

Yield Optimization :

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.42 (d, J = 1.8 Hz, 1H, furan H-5)

- δ 6.35–6.28 (m, 2H, furan H-3 and H-4)

- δ 5.21 (br s, 1H, OH)

- δ 4.39 (d, J = 5.6 Hz, 2H, NCH₂-furan)

- δ 2.25 (s, 6H, 2×CH₃)

IR (KBr) :

- 3320 cm⁻¹ (N–H stretch)

- 1685 cm⁻¹ (C=O oxalamide)

- 1015 cm⁻¹ (C–O furan)

Comparative Evaluation of Methods

| Parameter | Ru-Catalyzed ADC | Oxalyl Chloride Method |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Byproducts | <5% symmetrical | 10–15% symmetrical |

| Scalability | Moderate | High |

| Functional Group | Excellent | Moderate (acid-sensitive) |

Industrial Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The oxalamide group can be reduced to amines.

Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Acid or base catalysts for substitution reactions.

Major Products

Oxidation products: Ketones or aldehydes derived from the hydroxyl group.

Reduction products: Amines derived from the oxalamide group.

Substitution products: Various substituted furan derivatives.

Scientific Research Applications

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: Potential use as an antibacterial or antifungal agent due to the presence of furan rings.

Biological Studies: Investigating its effects on cellular processes and potential as a therapeutic agent.

Industrial Applications: Use in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with biological targets, such as enzymes or receptors. The furan rings may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Structural Features :

- N1-substituent : 2,4-Dimethoxybenzyl (aromatic with methoxy groups).

- N2-substituent : 2-(pyridin-2-yl)ethyl (pyridine ring with ethyl linker).

- Biological Activity : High-potency umami agonist (FEMA 4233, Savorymyx® UM33) .

- Key Differences :

- S336 lacks furan rings but incorporates pyridine and methoxybenzyl groups, enhancing its aromatic stacking and electron-donating properties.

- The target compound’s hydroxypropyl group may improve water solubility compared to S336’s lipophilic methoxybenzyl group.

- Metabolic Stability : The dimethylfuran in the target compound could reduce oxidative metabolism relative to S336’s pyridine, which is prone to CYP450-mediated oxidation.

N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide

- Structural Features :

- N1-substituent : Piperazine-linked 2,3-dichlorophenyl group (polar, halogenated).

- N2-substituent : 5-Methylpyrazole (heterocyclic with methyl group).

- Biological Activity : Likely designed for CNS or GPCR modulation due to the piperazine and pyrazole motifs .

- Key Differences: The piperazine group enhances blood-brain barrier penetration, unlike the target compound’s hydroxypropyl-furan system.

Comparison with Non-Oxalamide Furan-Containing Compounds

3-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

- Structural Features : Benzamide backbone with furan and indoline groups .

- Biological Activity : Likely targets neurological or metabolic pathways (exact mechanism unspecified).

- The furan in both compounds may contribute similar π-π interactions, but the hydroxypropyl group in the target compound adds hydrophilicity.

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structural Features : Benzamide with isopropoxyphenyl and trifluoromethyl groups .

- Biological Activity : Fungicide (inhibits succinate dehydrogenase).

- Key Differences :

- Flutolanil’s trifluoromethyl group enhances lipid solubility and environmental persistence, unlike the target compound’s polar hydroxypropyl group.

- The oxalamide backbone in the target compound may confer distinct hydrogen-bonding interactions compared to benzamides.

Critical Analysis of Research Findings

- Receptor Binding : The target compound’s oxalamide backbone and dual furan groups may synergize for TAS1R1/TAS1R3 receptor binding, as seen in S336 . However, its hydroxypropyl group could reduce membrane permeability compared to S336’s methoxybenzyl.

- Toxicity : Unlike flutolanil, the target compound lacks halogenated or trifluoromethyl groups, likely reducing ecotoxicological risks .

Biological Activity

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of furan rings and an oxalamide linkage. Its molecular formula is , with a molecular weight of approximately 345.35 g/mol. The structural features are significant as they influence the compound's interactions with biological targets.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The furan moieties may facilitate binding to specific enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.

Further experimental validation is required to elucidate the precise molecular targets and pathways involved.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds containing furan derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Cinnamic acid derivatives | 25.9 (S. aureus), 12.9 (MRSA) | Bactericidal |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of related compounds. For example, certain derivatives have been shown to attenuate NF-κB activation induced by lipopolysaccharides . This suggests that this compound may possess similar properties.

Case Studies

- In Vitro Studies : A study on structurally analogous compounds demonstrated their ability to inhibit bacterial growth effectively while exhibiting low cytotoxicity at concentrations up to 20 μM . This suggests a favorable safety profile for further development.

- Cell Cycle Analysis : Another investigation into the effects of related furan compounds on Candida albicans indicated that these compounds could arrest the cell cycle at critical phases, suggesting potential antifungal applications .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires:

- Stepwise coupling : Start with separate preparation of the furan-containing hydroxypropyl and oxalamide intermediates to avoid cross-reactivity .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) for amide bond formation, balancing reaction rate and byproduct suppression .

- Catalyst optimization : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient oxalamide formation .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., hydroxyl group protection) to prevent side reactions .

- Purification : Use silica gel chromatography followed by recrystallization (ethanol/water mixtures) to isolate >95% purity .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Identify key protons (e.g., hydroxypropyl –OH at δ 1.8–2.2 ppm, furan methyl groups at δ 2.1–2.3 ppm) and carbonyl carbons (δ 165–170 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bands (~3300 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly furan and oxalamide moieties .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the compound’s bioactivity?

Methodological Answer:

- Systematic substitution : Synthesize analogs with modified furan (e.g., thiophene replacement) or hydroxypropyl chain (e.g., branching or elongation) .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity/electrostatics with binding pocket interactions .

- Data normalization : Express activity relative to a positive control (e.g., staurosporine for kinase inhibition) to minimize inter-assay variability .

Advanced: What methodological approaches are recommended to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .

- Standardized conditions : Replicate studies under identical pH, temperature, and cell passage numbers to isolate experimental variables .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolite formation .

- Collaborative validation : Share samples with independent labs to rule out batch-specific impurities .

Basic: What strategies are effective for improving the aqueous solubility of this compound during formulation?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the hydroxyl group for transient solubility enhancement .

- Co-solvent systems : Use PEG-400 or cyclodextrins to stabilize the compound in aqueous buffers .

- pH adjustment : Ionize the oxalamide group (pKa ~3.5–4.5) by formulating at pH 6.5–7.4 .

Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

- Forced degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, then quantify degradation via HPLC .

- Plasma stability assay : Incubate with human plasma (37°C, 24h) and monitor parent compound loss using LC-MS .

- Light/temperature stress : Store at 40°C/75% RH or under UV light to simulate long-term storage .

Basic: What computational tools are suitable for predicting the compound’s ADMET properties?

Methodological Answer:

- SwissADME : Predict logP (lipophilicity), bioavailability radar, and P-glycoprotein substrate likelihood .

- pkCSM : Estimate renal clearance and CYP450 inhibition .

- Molecular dynamics (GROMACS) : Simulate membrane permeability using lipid bilayer models .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cells?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or cell cycle regulators) .

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- CRISPR knockout : Target candidate genes (e.g., kinases) to confirm functional relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.